molecular formula C22H18ClN3O B302844 2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

Cat. No. B302844
M. Wt: 375.8 g/mol
InChI Key: UWFRSMXYRUJOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound is also known by its chemical name, A-769662, and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of A-769662 involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased energy production and glucose uptake. This mechanism of action makes A-769662 a potential candidate for the treatment of metabolic disorders and cancer.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased lipogenesis. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. These effects make A-769662 a potential candidate for the treatment of metabolic disorders and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using A-769662 in lab experiments is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation on cellular metabolism and energy production. However, one limitation of using A-769662 is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the study of A-769662, including the development of more potent and selective AMPK activators, the investigation of its potential as a cancer therapy, and the study of its effects on other metabolic pathways. Additionally, further research is needed to determine the optimal dosage and administration of A-769662 for therapeutic use.

Synthesis Methods

The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloroaniline with 2-bromo-4'-methylacetophenone to form 2-(4-chlorophenyl)-4'-methylacetophenone. This intermediate is then reacted with 5-methyl-1H-benzimidazole-2-carboxylic acid to form the final product, 2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide.

Scientific Research Applications

A-769662 has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

Product Name

2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H18ClN3O/c1-14-2-11-19-20(12-14)26-22(25-19)16-5-9-18(10-6-16)24-21(27)13-15-3-7-17(23)8-4-15/h2-12H,13H2,1H3,(H,24,27)(H,25,26)

InChI Key

UWFRSMXYRUJOKG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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